molecular formula C14H16O3S B12602021 Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate CAS No. 918637-70-4

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate

Cat. No.: B12602021
CAS No.: 918637-70-4
M. Wt: 264.34 g/mol
InChI Key: XPYFDFQIBNTMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate is an organic compound with a molecular weight of 264.08 g/mol . This compound features a formyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an ethyl ester. The presence of these functional groups makes it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

The synthesis of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate typically involves multiple steps. One common method includes the halogenation of a precursor compound, followed by hydrolysis, esterification, and transesterification reactions . The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimizing these steps to scale up the process while maintaining environmental and economic efficiency .

Chemical Reactions Analysis

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The sulfanyl group can participate in redox reactions, influencing cellular pathways . These interactions make the compound useful in studying biochemical processes and developing therapeutic agents.

Comparison with Similar Compounds

Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate can be compared with similar compounds such as:

Properties

CAS No.

918637-70-4

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

ethyl 4-(2-formylphenyl)sulfanyl-3-methylbut-2-enoate

InChI

InChI=1S/C14H16O3S/c1-3-17-14(16)8-11(2)10-18-13-7-5-4-6-12(13)9-15/h4-9H,3,10H2,1-2H3

InChI Key

XPYFDFQIBNTMTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)CSC1=CC=CC=C1C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.